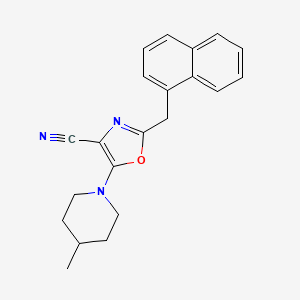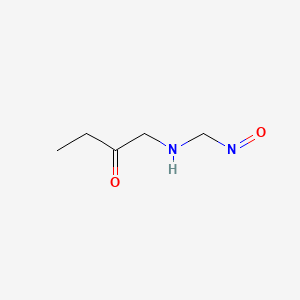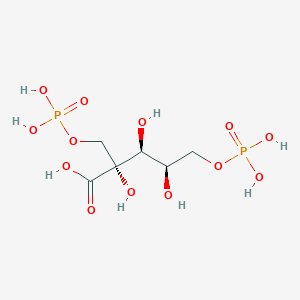
5-(4-Methyl-1-piperidinyl)-2-(1-naphthalenylmethyl)-4-oxazolecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-methyl-1-piperidinyl)-2-(1-naphthalenylmethyl)-4-oxazolecarbonitrile is a member of naphthalenes.
Aplicaciones Científicas De Investigación
1. As a Serotonin 5-HT3 Receptor Antagonist
A study by Mahesh, Perumal, and Pandi (2004) explored the synthesis of novel compounds similar to 5-(4-Methyl-1-piperidinyl)-2-(1-naphthalenylmethyl)-4-oxazolecarbonitrile, focusing on their role as serotonin 5-HT3 receptor antagonists. These compounds, including 2-(4-allylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, demonstrated favorable 5-HT3 receptor antagonism in Guinea pig ileum, suggesting potential applications in targeting serotonin receptors (Mahesh, Perumal, & Pandi, 2004).
2. In the Development of Alpha 1-Adrenoceptor Antagonists
Balle et al. (2003) described a class of 5-heteroaryl-substituted 1-(4-fluorophenyl)-3-(4-piperidinyl)-1H-indoles, derived from the antipsychotic sertindole. These compounds, including 3-[4-[1-(4-fluorophenyl)-5-(1-methyl-1,2,4-triazol-3-yl)-1H-indol-3-yl]-1-piperidinyl]propionitrile, showed high selectivity and potential CNS activity as alpha 1-adrenoceptor antagonists. The study highlighted their affinity and selectivity for adrenergic alpha(1a) receptors (Balle et al., 2003).
3. Tautomeric Equilibrium and Chemical Properties
Deneva, Manolova, Lubenov, and colleagues (2013) investigated the tautomeric properties of compounds including 4-((phenylimino)methyl)-2-(piperidin-1-ylmethyl)naphthalen-1-ol. Their study revealed that the introduction of a flexible piperidine ring could control the tautomeric equilibrium, which is important for understanding the chemical behavior and potential applications of these compounds (Deneva et al., 2013).
4. As 5-HT6 Serotonin Receptor Ligands
Park et al. (2011) identified piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones, such as 2-methyl-5-(N-methyl-piperazin-1-yl)-1-(naphthalene-2-sulfonyl)-2,3-dihydro-1H-quinolin-4-one, with high binding affinities for the 5-HT6 receptor. These compounds showed promise as selective ligands for serotonin receptors (Park et al., 2011).
5. In the Synthesis of Pyridine and Fused Pyridine Derivatives
Al-Issa (2012) conducted a study on the synthesis of a series of pyridine carbonitriles, which are structurally related to 5-(4-Methyl-1-piperidinyl)-2-(1-naphthalenylmethyl)-4-oxazolecarbonitrile. These derivatives, including 6-substituted-4-methyl-2-phenyl-5-pyridine carbonitriles, have potential applications in the development of new chemical entities with varied biological activities (Al-Issa, 2012).
Propiedades
Nombre del producto |
5-(4-Methyl-1-piperidinyl)-2-(1-naphthalenylmethyl)-4-oxazolecarbonitrile |
|---|---|
Fórmula molecular |
C21H21N3O |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
5-(4-methylpiperidin-1-yl)-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C21H21N3O/c1-15-9-11-24(12-10-15)21-19(14-22)23-20(25-21)13-17-7-4-6-16-5-2-3-8-18(16)17/h2-8,15H,9-13H2,1H3 |
Clave InChI |
VCBAMHBXHPKNGD-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)C2=C(N=C(O2)CC3=CC=CC4=CC=CC=C43)C#N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















